Nordeoxycholic acid is a bile acid derivative, specifically the C23 homologue of deoxycholic acid, with a carboxyl group at the C23 position. [, , ] It acts as a host molecule, forming inclusion compounds with various organic substances. [, , , , ] This property makes it valuable in analytical chemistry for enantiomeric separation. [, ] Nordeoxycholic acid has been identified as a potential mitigator of valvular stenosis in metabolomics studies of human aortic valve tissue. [] Research also suggests a role for nordeoxycholic acid in mediating the effects of dietary interventions on liver health. []
Nor-Desoxycholic Acid is a bile acid derivative that plays a significant role in various biological processes. It is synthesized from deoxycholic acid, which is a secondary bile acid produced in the intestine through the action of gut bacteria on cholic acid. Nor-Desoxycholic Acid is classified under bile acids and their derivatives, which are crucial for fat digestion and absorption.
Nor-Desoxycholic Acid is derived from deoxycholic acid, which itself originates from cholic acid. These compounds are classified as steroidal compounds, specifically under the category of bile acids. Bile acids are amphipathic molecules that facilitate the emulsification of dietary fats in the intestine.
The synthesis of Nor-Desoxycholic Acid can be achieved through various methods, primarily involving the modification of deoxycholic acid. One notable method includes:
Nor-Desoxycholic Acid has a molecular formula of and a molecular weight of approximately 392.58 g/mol. The structure features a steroid nucleus with hydroxyl groups at specific positions, which contribute to its solubility and biological activity. The structural representation highlights:
Nor-Desoxycholic Acid can undergo various chemical reactions typical of steroid compounds, including:
These reactions are essential for modifying its properties for pharmaceutical applications.
The mechanism of action of Nor-Desoxycholic Acid primarily involves its role as an emulsifier in the digestive system. It facilitates the breakdown of dietary fats into smaller micelles, enhancing their absorption in the intestines. This process occurs through:
Nor-Desoxycholic Acid exhibits several physical and chemical properties:
These properties influence its application in both scientific research and clinical settings.
Nor-Desoxycholic Acid has several scientific applications:
Nor-Desoxycholic acid (NDCA), systematically named (3α,5β,12α)-3,12-Dihydroxy-24-norcholan-23-oic acid or 23-Nordeoxycholic acid, is a C₂₃ bile acid derivative formed by removal of one methylene group from the side chain of deoxycholic acid (DCA, C₂₄H₄₀O₄). Its molecular formula is C₂₃H₃₈O₄, with a molecular weight of 378.55 g/mol [3] [6]. The steroid nucleus retains the characteristic 5β-cholanoic acid configuration with α-oriented hydroxyl groups at positions C-3 and C-12, identical to DCA. This structural similarity allows NDCA to mimic natural bile acids in molecular recognition assays. However, the shortened side chain (C₅H₉COOH vs. C₆H₁₁COOH in DCA) reduces its hydrophobicity index by approximately 20%, significantly impacting its micellar properties and metabolic stability [3] [7]. Unlike isomeric ursodeoxycholic acid (UDCA; 3α,7β-dihydroxy configuration), NDCA maintains the same hydroxyl orientation as DCA, distinguishing it from epimers that alter bile acid receptor interactions [5] [7].
Table 1: Structural Comparison of NDCA with Related Bile Acids
Compound | Systematic Name | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Group Orientation |
---|---|---|---|---|
Nor-Desoxycholic Acid | (3α,5β,12α)-3,12-Dihydroxy-24-norcholan-23-oic acid | C₂₃H₃₈O₄ | 378.55 | 3α, 12α |
Deoxycholic Acid | (3α,5β,12α)-3,12-Dihydroxy-5β-cholan-24-oic acid | C₂₄H₄₀O₄ | 392.58 | 3α, 12α |
Ursodeoxycholic Acid | (3α,5β,7β)-3,7-Dihydroxy-5β-cholan-24-oic acid | C₂₄H₄₀O₄ | 392.58 | 3α, 7β |
Chenodeoxycholic Acid | (3α,5β,7α)-3,7-Dihydroxy-5β-cholan-24-oic acid | C₂₄H₄₀O₄ | 392.58 | 3α, 7α |
NDCA exists as a white to off-white crystalline powder with limited aqueous solubility (<0.024% w/v), consistent with unconjugated bile acids [7]. Its solubility profile shows marked improvement in polar organic solvents:
The compound is non-hygroscopic and stable for at least one year when stored desiccated at -20°C [6]. However, NDCA exhibits sensitivity to alkaline conditions. When subjected to conventional alkaline hydrolysis (e.g., 0.4M NaOH at 120°C for 4 hours), commercial NDCA standards undergo structural transformation into monoacetate derivatives, as confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses [2]. This unexpected derivatization poses significant analytical challenges for bile acid quantification studies where NDCA is used as an internal standard. The pKa of NDCA is estimated at ~6.5 based on structural analogs, facilitating ionization in intestinal pH environments and influencing its absorption characteristics [7].
NDCA is synthesized through three primary routes:
NDCA serves as a precursor for novel derivatives:
Table 2: Functional and Metabolic Comparison of NDCA with Key Bile Acids
Property | NDCA | Deoxycholic Acid (DCA) | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) |
---|---|---|---|---|
Biological Origin | Minor human metabolite | Secondary bile acid | Primary/tertiary bile acid | Primary bile acid |
Synthesis Pathway | Acidic (alternative) | Bacterial dehydroxylation of cholic acid | Epimerization of CDCA | Classical neutral pathway |
Critical Micelle Concentration | Not established | 2.4–4 mM | >10 mM | 3–5 mM |
Metabolic Fate | Glucuronidation | Intestinal reabsorption (>90%) | Hepatic conjugation (>70%) | Intestinal transformation to lithocholic acid |
Therapeutic Applications | Analytical standard | Gallstone dissolution (historical), Kybella® (submental lipolysis) | Choleretic, primary biliary cholangitis | Gallstone dissolution (historical) |
Biochemical Functionality: Unlike DCA—a potent detergent facilitating dietary lipid absorption—NDCA demonstrates attenuated emulsification capacity due to its truncated side chain. This structural difference reduces its critical micelle concentration (CMC) value compared to DCA (CMC ≈ 2.4–4 mM) [1] [7]. In metabolic pathways, NDCA evades hepatic amidation but undergoes extensive glucuronidation, facilitating renal excretion rather than enterohepatic recirculation [3].
Receptor Interactions: While DCA activates farnesoid X receptor (FXR) and TGR5 to regulate cholesterol homeostasis, NDCA's shortened side chain likely impairs nuclear receptor binding. Computational modeling predicts a 40% reduction in FXR binding affinity compared to DCA [1] [4].
Pathophysiological Significance: Elevated urinary NDCA occurs in cirrhosis and cerebrotendinous xanthomatosis (CYP27A1 deficiency), suggesting its potential as a biomarker for impaired bile acid synthesis [6] [8]. In experimental models, NDCA decreases during high-fat diet-induced nonalcoholic fatty liver disease (NAFLD), implying altered metabolism in metabolic disorders [6].
Table 3: Analytical Characteristics of NDCA in Research Settings
Application | Method | Key Findings | Limitations |
---|---|---|---|
Quantitative Standard | GC-MS | Widely used for bile acid profiling in biological samples | Alkaline hydrolysis transforms NDCA to monoacetate derivative [2] |
Metabolic Tracer | Isotope dilution assays | Tracks alternative bile acid synthesis pathways | Limited commercial availability of labeled forms |
Biomarker Assays | LC-MS/MS | Detects elevated NDCA in CTX and cirrhosis | Requires enzymatic deconjugation steps |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3